molecular formula C3Cl3NS B1608697 Trichlorothiazole CAS No. 50844-30-9

Trichlorothiazole

Cat. No. B1608697
CAS RN: 50844-30-9
M. Wt: 188.5 g/mol
InChI Key: FDWSIACICRBLGW-UHFFFAOYSA-N
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Description

Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They exist in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole .


Synthesis Analysis

Triazoles can be synthesized through various methods. For instance, 1,2,3-triazoles can be prepared following (3+2) cycloaddition protocols . A common technique for unsubstituted triazoles is the Huisgen azide-alkyne 1,3-dipolar cycloaddition .


Molecular Structure Analysis

The molecular formula of a triazole is C2H3N3 . Depending on the positioning of the nitrogen atoms within the ring, triazoles exhibit substantial isomerism .


Chemical Reactions Analysis

Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, anticancer, antioxidant, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific triazole compound would depend on its specific structure and substituents .

Scientific Research Applications

Anti-Cancer Activity

Trichlorothiazole derivatives have shown promise in anti-cancer research. A study by Audette et al. (1973) explored the anti-cancer activity of imidazole and phenyl dialkyi triazenes, compounds related to trichlorothiazole, in experimental animals. These compounds exhibited a broad spectrum of anti-tumor action, effective against tumors resistant to conventional alkylating agents. The research highlighted the necessity of an N-methyl group for anti-cancer activity in these compounds (Audette, Connors, Mandel, Merai, & Ross, 1973).

Antimicrobial Activity

Trichlorothiazole and its derivatives have also been explored for their antimicrobial properties. Catalano et al. (2021) reported on benzothiazole-containing analogues of Triclocarban, which is structurally similar to trichlorothiazole. These compounds exhibited potent antimicrobial activity against Staphylococcus aureus and Enterococcus faecalis, surpassing the effectiveness of Triclocarban. This research points to the potential of trichlorothiazole derivatives in developing new antimicrobial agents (Catalano, Rosato, Salvagno, Iacopetta, Ceramella, Fracchiolla, Sinicropi, & Franchini, 2021).

Fungicide Applications

In the field of agriculture, trichlorothiazole derivatives have been evaluated for their fungicidal properties. Gandy and Spencer (1981) assessed various fungicides, including trichlorothiazole derivatives, for controlling Verticillium fungicola on mushroom crops. Some formulations were found to enhance yields of healthy mushrooms significantly, highlighting the utility of these compounds in agricultural contexts (Gandy & Spencer, 1981).

Fluorescent Probes for Biochemical Analysis

Nehra et al. (2020) utilized the unexpected results of triazole synthesis to develop a simpler, sensitive, and selective fluorescent probe based on chloro-acetic acid and benzothiazole, related to trichlorothiazole. This probe demonstrated effectiveness in detecting cysteine under UV light, showcasing the potential of trichlorothiazole-related compounds in biochemical analyses (Nehra, Kaushik, GhuleVikas, & Tittal, 2020).

Safety And Hazards

Like all chemicals, triazoles can pose safety and health hazards depending on their specific structure and properties. For instance, trichloroethylene, a chlorinated hydrocarbon, may cause irritation to the eyes and skin, and exposure to high concentrations can cause dizziness, headaches, sleepiness, confusion, nausea, unconsciousness, liver damage, and even death .

properties

IUPAC Name

2,4,5-trichloro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl3NS/c4-1-2(5)8-3(6)7-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWSIACICRBLGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198883
Record name Trichlorothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trichlorothiazole

CAS RN

50844-30-9
Record name 2,4,5-Trichlorothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50844-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trichlorothiazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trichlorothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichlorothiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
IN Comment, I re Sasse - HeinOnline
… The first declaration stated that 2-amino DCT is not obtainable from trichlorothiazole (TCT) and ammonia. In the second declaration, the 2-alkylamino DCT precursors of Guillot were …
Number of citations: 0 heinonline.org
S Athmani, A Bruce, B Iddon - Journal of the Chemical Society, Perkin …, 1992 - pubs.rsc.org
2,4-Dichloro- and 2,4-dibromo-thiazole were deprotonated at position-5 with LiNPr2i in THF at –78 C and the resulting lithium compound was quenched with various reagents, to yield …
Number of citations: 24 pubs.rsc.org
FE Herkes, TA Bazer - Journal of Heterocyclic Chemistry, 1976 - Wiley Online Library
The synthesis of six new mixed perhalogenaled thiazoles ane reported. Three of these contain a 2‐fluoro substituent one of which includes the novel 5‐bromo‐4‐chloro‐2‐fluorothiazole…
Number of citations: 20 onlinelibrary.wiley.com
OA Rakitin, LS Konstantinova - Advances in Heterocyclic Chemistry, 2008 - Elsevier
Publisher Summary The reactions described in this chapter explain that sulfur monochloride is an important reagent for the synthesis of heterocycles with various numbers of sulfur …
Number of citations: 37 www.sciencedirect.com
Z Chen - Urolithiasis: Basic Science and Clinical Practice, 2012 - Springer
… (such as fluorobenzene thiophene, trichlorothiazole, hydrochlorothiazide, indapamide) can … The commonly used dosage is hydrochlorothiazide 25 mg twice a day, or trichlorothiazole 4 …
Number of citations: 0 link.springer.com
G Beck, H Heitzer, H Holtschmidt - Synthesis, 1985 - thieme-connect.com
Polychloroalkylcarbimidic dichlorides, polychloroarylcarbimidic dichlorides, and polychloroalkylimidoyl chlorides, which are readily accessible via high-temperature chlorination of …
Number of citations: 7 www.thieme-connect.com

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